1-Benzoylpiperazine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

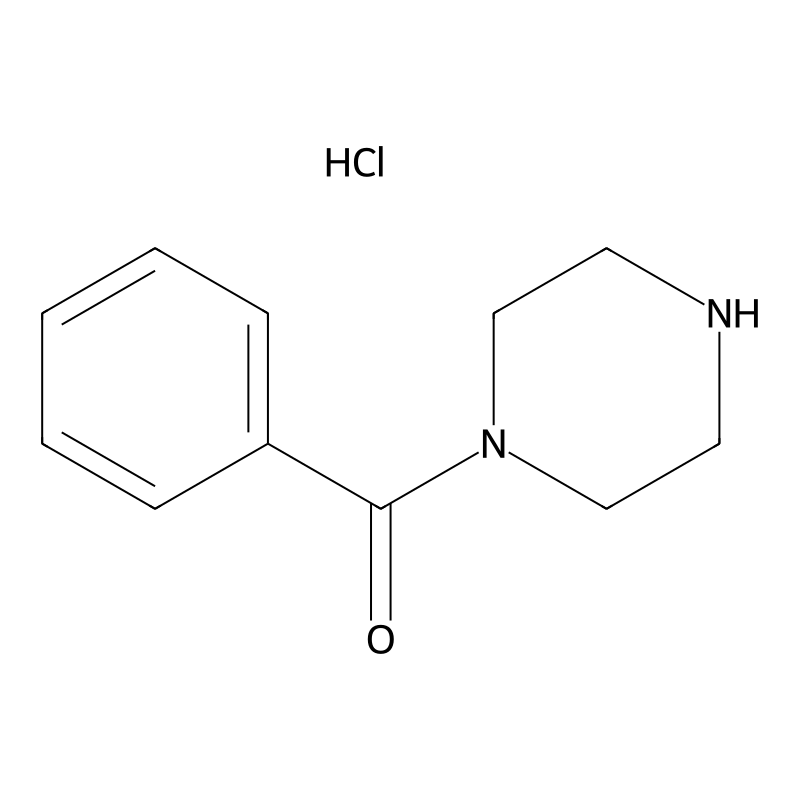

1-Benzoylpiperazine hydrochloride is a chemical compound with the molecular formula and a molecular weight of 226.7 g/mol. It is a derivative of piperazine, characterized by the presence of a benzoyl group attached to one of the nitrogen atoms in the piperazine ring. This compound appears as a hydrochloride salt, which enhances its solubility in aqueous solutions, making it suitable for various chemical and biological applications .

The structural formula can be represented as:

- IUPAC Name: phenyl(piperazin-1-yl)methanone; hydrochloride

- InChI Key: KSVFXAZDBKITEF-UHFFFAOYSA-N

- SMILES Notation: C1CN(CCN1)C(=O)C2=CC=CC=C2.Cl

The benzoyl group contributes to the compound's unique properties, potentially influencing its interaction with biological systems due to its aromatic characteristics.

- There is no documented information on the safety profile of BPzHCl.

- As with any unknown compound, it should be handled with caution in a laboratory setting following proper safety protocols for chemicals.

Limitations and Future Research

- Research on BPzHCl is limited, and much remains unknown about its properties and potential applications.

- Further studies are needed to explore its chemical reactions, physical properties, and potential biological effects.

- Acylation: The amine groups in piperazine can react with acyl halides or acid anhydrides to form amides, which is significant for introducing functional groups onto the piperazine ring .

- Alkylation: It can be alkylated by reacting with alkyl halides, substituting hydrogen atoms on the amine groups with alkyl chains .

- N-Oxidation: This reaction involves converting piperazine into N-oxides using oxidizing agents such as peracids or hydrogen peroxide .

The specific reactions involving 1-benzoylpiperazine hydrochloride are not extensively documented, but it is likely that its synthesis involves the reaction of benzoyl chloride with piperazine under appropriate conditions .

The synthesis of 1-benzoylpiperazine hydrochloride typically involves:

- Reaction of Benzoyl Chloride with Piperazine: This method involves mixing benzoyl chloride with piperazine in an appropriate solvent, often under controlled temperature conditions to facilitate the formation of the desired product.

- Alternative Methods: Other approaches may include using ethyl benzoate and piperazine in a solvent like toluene at elevated temperatures (140°C - 160°C) to yield N-benzoyl-piperazine, which can then be converted into its hydrochloride form through acidification .

1-Benzoylpiperazine hydrochloride has potential applications in various fields:

- Chemical Synthesis: It serves as a reagent in organic synthesis due to its unique structure and reactivity.

- Pharmaceutical Research: Its derivatives may be explored for their pharmacological activities, particularly in neuropharmacology and drug development targeting central nervous system disorders .

- Biochemical Studies: The compound may be utilized in studies investigating receptor interactions and signaling pathways within biological systems.

Several compounds share structural similarities with 1-benzoylpiperazine hydrochloride. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure | Key Features |

|---|---|---|

| 1-Benzylpiperazine | C11H16N2 | Known for serotonergic activity; used recreationally |

| 1-(4-Methylbenzyl)piperazine | C12H17N2 | Exhibits stimulant effects; structural variations influence activity |

| 4-Bromobenzylpiperazine | C11H14BrN2 | Halogen substitution alters pharmacological properties |

Uniqueness of 1-Benzoylpiperazine Hydrochloride

1-Benzoylpiperazine hydrochloride is distinct due to its benzoyl group, which may enhance lipophilicity and alter binding affinities compared to other piperazine derivatives. This modification could lead to unique biological activities and therapeutic potentials not observed in simpler analogs like 1-benzylpiperazine or 4-bromobenzylpiperazine .

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 41 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 40 of 41 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant